piperazin-1-yl}acetamide--hydrogen chloride (1/2) CAS No. 1219802-60-4](/img/structure/B1392457.png)
N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl](~2~H_8_)piperazin-1-yl}acetamide--hydrogen chloride (1/2)
Descripción general
Descripción
The compound “N-(2,6-Dimethylphenyl)-2-{4-2-hydroxy-3-(2-methoxyphenoxy)propylpiperazin-1-yl}acetamide–hydrogen chloride (1/2)” is also known as Ranolazine . It has a molecular weight of 1012.2 g/mol .
Molecular Structure Analysis
The molecular structure of this compound has been studied using spectroscopic (FT-IR, FT Raman) and quantum mechanical methods . The molecular formula is C53H77N3O16 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 1012.2 g/mol and a molecular formula of C53H77N3O16 .Aplicaciones Científicas De Investigación
Anti-Angina Treatment
Ranolazine is primarily used as an anti-angina medication. It works by inhibiting the late phase of inward sodium current (INa) and IKr with IC50 values of 6 μM and 12 μM, respectively, without affecting heart rate or blood pressure .
Cardiac Repolarization
At clinically therapeutic levels, Ranolazine inhibits sodium and potassium ion channel currents. This inhibition during cardiac repolarization may have potential benefits in treating certain cardiac conditions .
Mecanismo De Acción
Ranolazine-d8 (dihydrochloride), also known as N-(2,6-Dimethylphenyl)-2-{4-2-hydroxy-3-(2-methoxyphenoxy)propylpiperazin-1-yl}acetamide–hydrogen chloride (1/2), is a deuterium-labeled form of Ranolazine dihydrochloride . It is an anti-angina agent that achieves its effects by inhibiting the late phase of inward sodium current .
Target of Action
Ranolazine primarily targets the cardiac late sodium current (INa) and, to a lesser extent, the delayed rectifier potassium current (IKr) . These ion channels play a crucial role in the electrical activity of the heart, and their inhibition can lead to changes in the heart’s rhythm and contractility .
Mode of Action
At clinically therapeutic levels, Ranolazine inhibits sodium and potassium ion channel currents . The inhibition of the late phase of the inward sodium current during cardiac repolarization has been well studied . In disease states, enhanced sodium-calcium exchange due to augmented late phase of the inward sodium current activity leads to increased cytosolic calcium .
Biochemical Pathways
The inhibition of the late inward sodium current by Ranolazine reduces calcium overload in the myocardium, thereby decreasing left ventricular diastolic tension . This is believed to be critical to the mechanism of decreased left ventricular relaxation caused by ischemia and reperfusion . Elevated left ventricular diastolic wall tension compromises myocardial blood flow even further .
Pharmacokinetics
Ranolazine is extensively metabolized by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6, with approximately 5% excreted renally unchanged . The elimination half-life of Ranolazine is 1.4–1.9 hours but is apparently prolonged, on average, to 7 hours for the extended-release formulation as a result of extended absorption . Oral plasma clearance diminishes with dose from, on average, 45 L/h at 500mg twice daily to 33 L/h at 1000mg twice daily .
Result of Action
The inhibition of the late inward sodium current by Ranolazine leads to a reduction in intracellular calcium levels, which in turn reduces left ventricular diastolic tension . This can help to alleviate symptoms of angina by improving myocardial blood flow .
Action Environment
Ranolazine’s pharmacokinetics are unaffected by sex, congestive heart failure, and diabetes mellitus . The area under the curve (auc) increases up to 2-fold with advancing degree of renal impairment . Ranolazine is a weak inhibitor of CYP3A, and increases AUC and Cmax for simvastatin, its metabolites, and HMG-CoA reductase inhibitor activity less than 2-fold . Digoxin AUC is increased 40–60% by Ranolazine through P-glycoprotein inhibition .
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4.2ClH/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3;;/h4-10,20,28H,11-17H2,1-3H3,(H,25,29);2*1H/i11D2,12D2,13D2,14D2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNSNFZXAZXOFX-ZWKVGDSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CC(COC2=CC=CC=C2OC)O)([2H])[2H])([2H])[2H])CC(=O)NC3=C(C=CC=C3C)C)([2H])[2H])[2H].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35Cl2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678729 | |
| Record name | N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl](~2~H_8_)piperazin-1-yl}acetamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ranolazine-d8 (dihydrochloride) | |
CAS RN |
1219802-60-4 | |
| Record name | N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl](~2~H_8_)piperazin-1-yl}acetamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



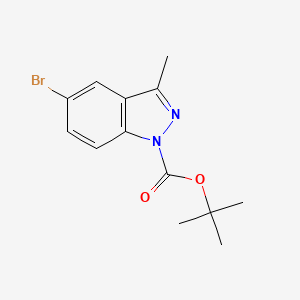
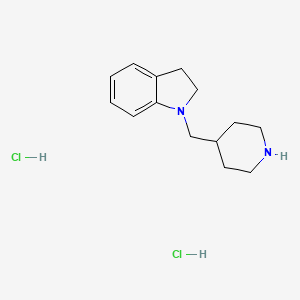
![1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol](/img/structure/B1392377.png)
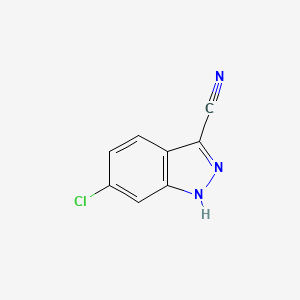

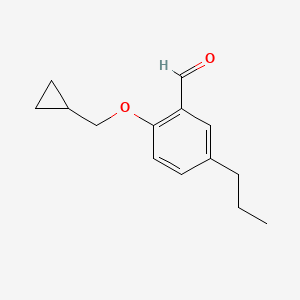
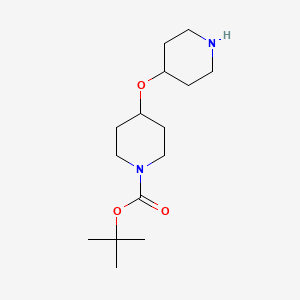
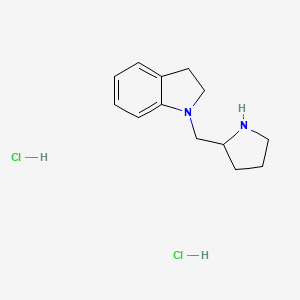
![1-[2-(3-Azetidinyloxy)phenyl]-1-ethanone](/img/structure/B1392385.png)
![1-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride](/img/structure/B1392386.png)
![1-[2-(3-Piperidinyl)ethyl]azepane dihydrochloride](/img/structure/B1392387.png)
![1-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-(methylamino)-1-ethanone hydrochloride](/img/structure/B1392390.png)

![1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol](/img/structure/B1392396.png)